![molecular formula C9H9BrO B2740023 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene CAS No. 1803582-84-4](/img/structure/B2740023.png)
2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene
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Description
“2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes has been reported. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Scientific Research Applications
Synthesis and Chemical Transformations
2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene serves as a precursor or intermediate in various chemical syntheses, showcasing its versatility in organic chemistry. Its reactions and transformations have been central to synthesizing complex molecules, including natural products and polymers. The compound has been utilized in rearrangement approaches to construct cyclic skeletons, such as in the total synthesis of triquinane sesquiterpenes (Uyehara et al., 1998), highlighting its role in synthesizing structurally complex and biologically significant molecules.
Luminescence and Supramolecular Architecture
Research into the luminescence properties and supramolecular architecture of compounds related to 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene has led to the development of novel materials. For example, the synthesis of an octanuclear Eu(III) cage demonstrated the compound's potential in creating materials with unique luminescence properties and reversible adsorption capabilities (Yang et al., 2007). These materials are promising for applications in sensing, imaging, and molecular storage.
Radical Polymerization Behavior
The radical polymerization behavior of norbornadiene derivatives, closely related to the structural framework of 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene, has been explored to understand its potential as a monomer in polymer synthesis. Studies have shown that these derivatives can undergo radical polymerization, leading to polymers with unique properties (Alupei et al., 2004). This research opens avenues for developing new polymeric materials with tailored features for advanced applications.
Photoreactivity and Molecular Rearrangements
The photoreactivity of bicyclo compounds, including derivatives of 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene, has been a subject of interest due to their ability to undergo rearrangements under light exposure. These rearrangements have implications for synthesizing new molecular structures and understanding reaction mechanisms under photochemical conditions (Mostafa et al., 1996). The study of these reactions contributes to the broader field of photochemistry and the development of photo-responsive materials.
properties
IUPAC Name |
2-bromo-5-methoxybicyclo[4.2.0]octa-1,3,5-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-11-9-5-4-8(10)6-2-3-7(6)9/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKIICHVFAIMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC2=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene |
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